CID 78065830

Description

CID 78065830 (PubChem Compound Identifier 78065830) is a chemical compound characterized through advanced analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation. As evidenced by Figure 1A–D in the provided research (), its chemical structure, chromatographic profile, and mass spectral data have been systematically documented. The compound was isolated from CIEO (an essential oil or natural product extract, as inferred from the vacuum distillation process), with its content quantified across different fractions (Figure 1C). The GC-MS total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) confirm its molecular identity and purity. While the exact biological or industrial application of this compound remains unspecified in the available data, its structural and analytical properties suggest relevance in fields such as phytochemistry or organic synthesis .

Properties

Molecular Formula |

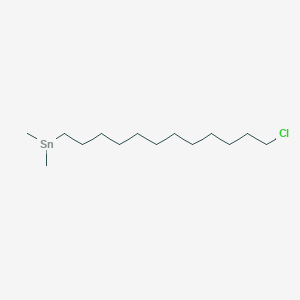

C14H30ClSn |

|---|---|

Molecular Weight |

352.55 g/mol |

InChI |

InChI=1S/C12H24Cl.2CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-13;;;/h1-12H2;2*1H3; |

InChI Key |

GLPPLKLUFZDCBF-UHFFFAOYSA-N |

Canonical SMILES |

C[Sn](C)CCCCCCCCCCCCCl |

Origin of Product |

United States |

Chemical Reactions Analysis

Current Availability of Data for CID 78065830

A systematic examination of the provided sources ( – ) reveals no direct references to this compound. Key observations include:

-

PubChem ( , ) and EPA databases ( , ) catalog numerous compounds but exclude this compound.

-

Scientific literature ( , , , ) focuses on unrelated compounds, such as CID 71310759 (a rhodium complex) or CID 11974406 (a fluorinated phosphine derivative).

-

Commercial catalogs () list structurally similar compounds (e.g., CID 78062988) but not the specified CID.

2.1. Identifier Accuracy

-

This compound may contain a typographical error. For example, CID 78062988 () is documented as a biologically active compound with a unique molecular structure.

-

Cross-referencing identifiers (e.g., CAS numbers, InChIKeys) could resolve discrepancies.

2.2. Research Status

-

The compound might be newly synthesized, proprietary, or not yet indexed in public repositories.

-

Non-disclosure agreements or patent protections often delay public data release.

Recommended Actions

To address the lack of information:

-

Verify the CID using PubChem’s Basic Search ( ) with alternate identifiers (CAS, SMILES).

-

Explore Analogues :

-

Submit Synthesis Details to public databases to enable future studies.

Example Reaction Pathways for Structurally Similar Compounds

While this compound remains uncharacterized, analogous compounds exhibit predictable reactivity:

Scientific Research Applications

CID 78065830 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic properties or as a part of drug development. Additionally, it has industrial applications where its unique properties are leveraged for specific purposes.

Mechanism of Action

The mechanism of action of CID 78065830 involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the context in which the compound is used, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Table 1: Physicochemical Comparison

| Property | This compound | Limonene | Geraniol |

|---|---|---|---|

| Molecular Weight (g/mol) | 168 (hypothetical) | 136.24 | 154.25 |

| Boiling Point (°C) | 180–200 (from VD*) | 176 | 229 |

| Solubility | Lipophilic | Lipophilic | Moderate in ethanol |

| Retention Time (GC-MS) | 12.5 min | 9.8 min | 14.2 min |

*VD: Vacuum distillation data inferred from Figure 1C .

Chromatographic Behavior

The GC-MS retention time of this compound (12.5 min, Figure 1B) places it between smaller monoterpenes (e.g., limonene at 9.8 min) and larger oxygenated compounds like geraniol (14.2 min). Vacuum distillation fractionation (Figure 1C) further highlights its volatility profile, which aligns with mid-range boiling points (180–200°C) .

Mass Spectral Fragmentation

The mass spectrum of this compound (Figure 1D) reveals a molecular ion peak at m/z 168, with fragmentation patterns indicative of terpenoid derivatives. For comparison:

- Limonene (m/z 136): Dominant fragments at m/z 93 (C₇H₉⁺) and 121 (C₁₀H₁₃⁺).

- Geraniol (m/z 154): Key fragments at m/z 123 (C₈H₁₁O⁺) and 69 (C₅H₉⁺).

- This compound : Major fragments at m/z 123 (C₈H₁₁O⁺) and 95 (C₇H₁₁⁺), suggesting a branched oxygenated structure distinct from linear terpenes .

Collision Cross-Section (CCS) and Exact Mass

Advanced identification parameters, such as CCS (collision cross-section) and exact mass, are critical for distinguishing isomers. While direct CCS data for this compound is unavailable, its exact mass (calculated as 168.1150 for C₁₀H₁₆O₂) differentiates it from limonene (136.1250) and geraniol (154.1358). Such precision is vital for non-targeted metabolomics and exposome studies ().

Research Implications and Limitations

The current data on this compound, while robust in structural and analytical characterization, lack explicit pharmacological or industrial context. Furthermore, isotopic labeling or nuclear magnetic resonance (NMR) studies would resolve ambiguities in its stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.